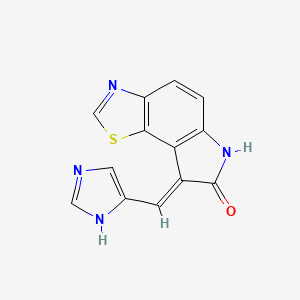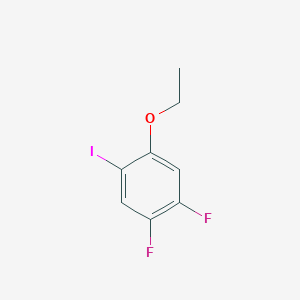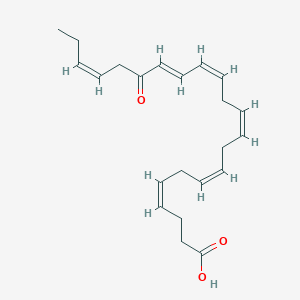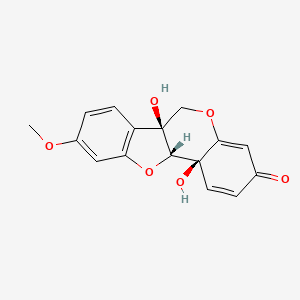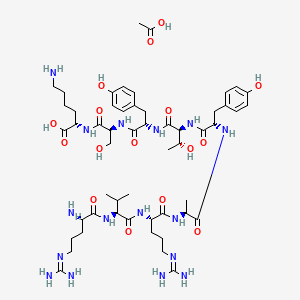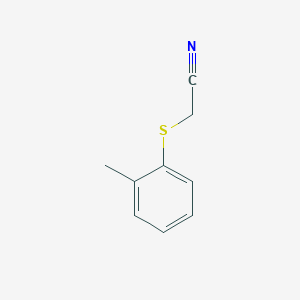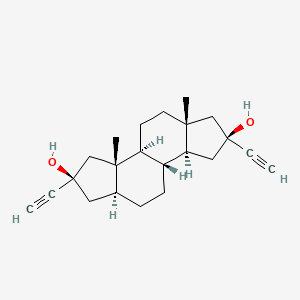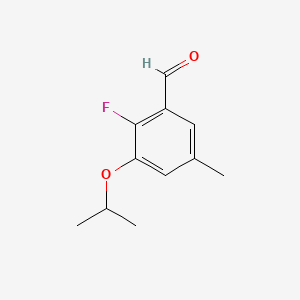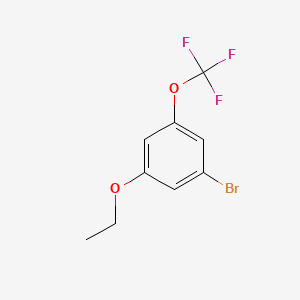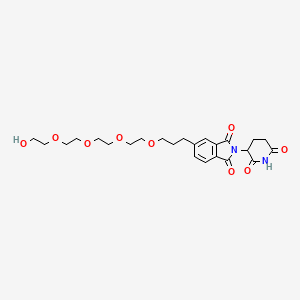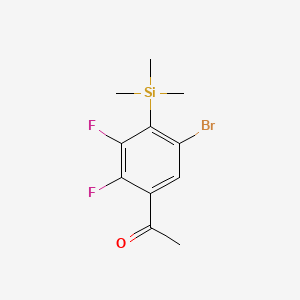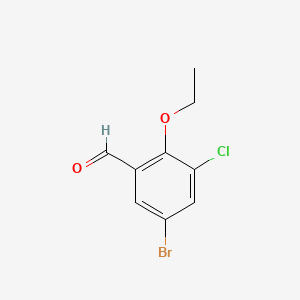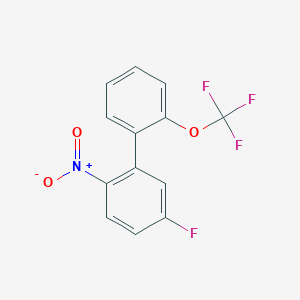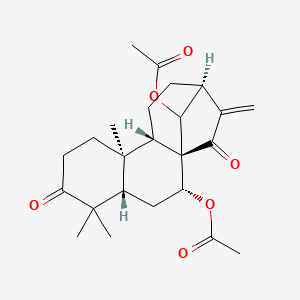
Glaucocalyxin A diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glaucocalyxin A diacetate is a derivative of Glaucocalyxin A, a natural ent-kauranoid diterpenoid compound isolated from the leaves of Rabdosia japonica var. glaucocalyx. This compound is known for its various pharmacological properties, including antioxidation, immune regulation, and antiatherosclerosis . This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glaucocalyxin A diacetate typically involves the acetylation of Glaucocalyxin A. One common method involves reacting Glaucocalyxin A with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups present in the Glaucocalyxin A molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Glaucocalyxin A diacetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of Glaucocalyxin A results in the formation of this compound, while oxidation may yield ketones or carboxylic acids .
Applications De Recherche Scientifique
Chemistry: It is used as a starting material for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of Glaucocalyxin A diacetate involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Glaucocalyxin B: Another ent-kauranoid diterpenoid with similar pharmacological properties, including antioxidation and anti-inflammatory effects.
Glaucocalyxin C: A related compound with potential anticancer and cytotoxic activities.
Uniqueness
Glaucocalyxin A diacetate is unique due to its specific acetylation, which enhances its solubility and bioavailability compared to its parent compound, Glaucocalyxin A.
Propriétés
Formule moléculaire |
C24H32O6 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
[(1R,2R,4S,9R,10S,13S)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21?,23-,24-/m0/s1 |
Clé InChI |
SSZYTFVVHZMNKM-ITPQOGAXSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)OC(=O)C)C |
SMILES canonique |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


